4-(Hydrazinecarbonyl)benzoic acid hydrochloride
Description
This structural motif enhances aqueous solubility compared to the free acid form, making it valuable in synthetic chemistry and pharmaceutical applications. The hydrazinecarbonyl group enables reactivity with carbonyl-containing compounds (e.g., aldehydes/ketones) to form hydrazones, a key step in synthesizing heterocyclic compounds or chelating agents .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(hydrazinecarbonyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH/c9-10-7(11)5-1-3-6(4-2-5)8(12)13;/h1-4H,9H2,(H,10,11)(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRMJQAPGXQXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52977-57-8 | |
| Record name | 4-(hydrazinecarbonyl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinecarbonyl)benzoic acid hydrochloride typically involves the reaction of 4-carboxybenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinecarbonyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Hydrazinecarbonyl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 4-(Hydrazinecarbonyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Solubility: The hydrochloride salt form of 4-(Hydrazinecarbonyl)benzoic acid enhances water solubility compared to non-ionic analogs like 4-hydroxybenzoic acid, which relies on pH-dependent ionization .
- Stability : Hydrazine derivatives (e.g., hydrazones) are prone to hydrolysis under acidic/basic conditions, unlike stable sulfonamide derivatives (e.g., 4-[N′-(Arylmethylidene)-hydrazinecarbonyl]benzenesulfonamide) .
Research Findings and Data
Table 1: Reactivity Comparison with Carbonyl Compounds
Table 2: Solubility in Aqueous Media
| Compound | Solubility in Water (mg/mL) | pH Dependency | Reference |
|---|---|---|---|
| This compound | >50 (25°C) | Low | |
| 4-Hydroxybenzoic acid | 5 (25°C) | High (pKa ~4.5) |
Biological Activity
4-(Hydrazinecarbonyl)benzoic acid hydrochloride, a derivative of benzoic acid, has garnered attention due to its diverse biological activities. This compound is particularly notable for its potential applications in pharmacology, including its role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 188.62 g/mol
The primary mechanism of action for this compound involves the inhibition of sEH, an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound may enhance the vasodilatory effects of EETs, thus contributing to reduced blood pressure and improved vascular function.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Research has demonstrated that derivatives of 4-(hydrazinecarbonyl)benzoic acid exhibit significant inhibitory activity against sEH. For instance, a study reported that certain synthesized compounds showed up to 72% inhibition of sEH activity compared to standard inhibitors . This suggests a promising avenue for developing antihypertensive agents.
Anticancer Activity
In vitro studies have indicated that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. Notably, compounds derived from this structure have shown IC values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil . The anticancer mechanism is likely attributed to the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. A series of studies have indicated that hydrazide derivatives possess significant antifungal and antibacterial properties against various pathogens. For example, derivatives showed promising results in inhibiting the growth of laccase-producing fungi, which are known to affect agricultural productivity .
Data Table: Summary of Biological Activities
Case Study 1: sEH Inhibition
A study focused on synthesizing various hydrazide derivatives based on 4-(hydrazinecarbonyl)benzoic acid. The most potent compound exhibited a remarkable sEH inhibition rate, suggesting its potential as a therapeutic agent for managing hypertension and related cardiovascular diseases .
Case Study 2: Anticancer Efficacy
Another research initiative explored the anticancer properties of this compound against human cancer cell lines such as MCF-7 and HepG2. The results indicated significant cytotoxicity with IC values under 10 µM, highlighting its potential as a candidate for cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing 4-(hydrazinecarbonyl)benzoic acid hydrochloride?
The compound is typically synthesized via hydrazide formation. For example, ethyl 4-aminobenzoate can be refluxed with hydrazine hydrate in ethanol to yield 4-aminobenzohydrazide, which is then reacted with carbonyl-containing reagents under acidic conditions. Glacial acetic acid is often used as a catalyst in ethanol for hydrazone bond formation . Alternative routes involve activating the carboxylic acid group (e.g., via thionyl chloride) before coupling with hydrazine derivatives, as seen in procarbazine synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm hydrazinecarbonyl proton environments (δ 9–10 ppm for NH groups) and aromatic ring substitution patterns .
- FT-IR : Bands at ~1650 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretches) validate the hydrazide moiety .
- LC-MS : High-resolution mass spectrometry ensures molecular weight consistency and detects side products .
Q. How should researchers assess the purity of this compound?
Use a combination of HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate:hexane mobile phase) to monitor purity. Melting point analysis (sharp range within 2°C) provides additional validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent selection : Ethanol or DMF enhances solubility of intermediates, while glacial acetic acid promotes hydrazone formation .
- Catalysis : Substoichiometric p-toluenesulfonic acid (PTSA) accelerates coupling reactions .
- Temperature control : Reflux at 70–80°C balances reaction rate and side-product minimization .
Q. What strategies resolve contradictions between spectral data and crystallographic results?
For example, if NMR suggests a planar hydrazide group but X-ray data shows non-coplanarity:
- Validate hydrogen bonding via ORTEP-3 thermal ellipsoid plots to assess conformational flexibility .
- Re-examine solvent effects on tautomerism using DMSO-d6 vs. CDCl3 NMR comparisons .
- Perform DFT calculations (e.g., Gaussian) to model energetically favorable conformers .
Q. How can researchers address low-resolution X-ray diffraction data for this compound?
- Use SHELXL for robust refinement of twinned or partial datasets. Implement restraints for flexible hydrazide groups and anisotropic displacement parameters .
- Employ SIR97 for direct-methods phase expansion in cases of weak diffraction .
Q. What advanced analytical methods detect trace impurities in this compound?
- LC-MS/MS : Quantifies byproducts like unreacted hydrazine or hydrolyzed derivatives.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar contaminants .
Q. How does the hydrochloride salt form influence solubility and reactivity?
- Conduct pH-solubility profiling (e.g., 0.1–6.0 pH range) to identify optimal conditions for recrystallization or biological assays .
- Compare salt-free vs. hydrochloride forms via DSC/TGA to study thermal stability and hygroscopicity .
Application-Oriented Questions
Q. What role does this compound play in drug discovery pipelines?
It serves as a precursor for hydrazone-based prodrugs or metal-chelating agents. For example, hydrazide-hydrazone derivatives exhibit antitumor activity by targeting DNA topoisomerases .
Q. How can computational modeling predict the bioactivity of derivatives?
- Perform molecular docking (AutoDock Vina) to assess binding affinity with enzymes like carbonic anhydrase.
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with biological activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
